N-(2-ETHYLPHENYL)-N'-(1-ISOPROPYL-4-PIPERIDYL)UREA
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Overview
Description
N-(2-ETHYLPHENYL)-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYLPHENYL)-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA typically involves the reaction of 2-ethylphenyl isocyanate with 1-isopropyl-4-piperidylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired urea derivative is complete.
Industrial Production Methods
In an industrial setting, the production of N-(2-ETHYLPHENYL)-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYLPHENYL)-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ETHYLPHENYL)-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ETHYLPHENYL)-N’-(1-ISOPROPYL-4-PIPERIDYL)CARBAMATE
- N-(2-ETHYLPHENYL)-N’-(1-ISOPROPYL-4-PIPERIDYL)THIOUREA
Uniqueness
N-(2-ETHYLPHENYL)-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA is unique due to its specific structural features, which may confer distinct chemical and biological properties. Its combination of an ethylphenyl group and an isopropylpiperidyl moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-(1-propan-2-ylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-4-14-7-5-6-8-16(14)19-17(21)18-15-9-11-20(12-10-15)13(2)3/h5-8,13,15H,4,9-12H2,1-3H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUSAEMEXPUHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2CCN(CC2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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